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Compound of Interest

Compound Name: 3-Bromophenethyl alcohol

Cat. No.: B1273047 Get Quote

For Immediate Release

[City, State] – [Date] – A detailed comparative analysis of the spectroscopic properties of 2-, 3-,

and 4-Bromophenethyl alcohol is presented for researchers, scientists, and professionals in

drug development. This guide provides a comprehensive summary of the ¹H NMR, ¹³C NMR,

Infrared (IR), and Mass Spectrometry (MS) data for these three isomers, highlighting the key

differences that arise from the positional variation of the bromine atom on the aromatic ring.

The data is intended to aid in the unequivocal identification and differentiation of these closely

related compounds.

The ortho (2-), meta (3-), and para (4-) isomers of bromophenethyl alcohol, while structurally

similar, exhibit distinct spectroscopic signatures. These differences are primarily due to the

influence of the bromine atom's electron-withdrawing inductive effect and its position relative to

the ethyl alcohol substituent, which alters the electronic environment of the protons and carbon

atoms throughout the molecules.

Spectroscopic Data Summary
The key spectroscopic data for the three isomers are summarized in the tables below, providing

a clear and objective comparison for researchers.

¹H NMR Spectral Data (CDCl₃)
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Compound Ar-H (ppm)
-CH₂- (Ar-CH₂)
(ppm)

-CH₂- (CH₂-OH)
(ppm)

-OH (ppm)

2-

Bromophenethyl

alcohol

~7.1-7.6 (m) ~3.0 (t) ~3.9 (t) Variable

3-

Bromophenethyl

alcohol

~7.1-7.4 (m) ~2.8 (t) ~3.8 (t) Variable

4-

Bromophenethyl

alcohol

~7.1-7.4 (d, d) ~2.8 (t) ~3.8 (t) Variable

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). The

chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration and

solvent.

¹³C NMR Spectral Data (CDCl₃)
Compound C-Br (ppm)

Aromatic C
(ppm)

Ar-CH₂ (ppm) CH₂-OH (ppm)

2-

Bromophenethyl

alcohol

~124.5

~127.5, 128.0,

131.5, 133.0,

138.0

~40.0 ~62.5

3-

Bromophenethyl

alcohol

~122.6

~127.0, 129.5,

130.1, 131.5,

141.0

~38.5 ~63.0

4-

Bromophenethyl

alcohol

~120.0
~128.5, 131.5,

138.0
~38.0 ~63.5

Infrared (IR) Spectral Data
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Compoun
d

O-H
Stretch
(cm⁻¹)

C-H (sp²)
Stretch
(cm⁻¹)

C-H (sp³)
Stretch
(cm⁻¹)

C=C
Stretch
(cm⁻¹)

C-O
Stretch
(cm⁻¹)

C-Br
Stretch
(cm⁻¹)

2-

Bromophe

nethyl

alcohol

~3350

(broad)
~3060

~2850-

2950

~1470,

1570
~1050 ~750

3-

Bromophe

nethyl

alcohol

~3340

(broad)
~3050

~2860-

2930

~1475,

1570
~1045 ~780

4-

Bromophe

nethyl

alcohol

~3330

(broad)
~3020

~2870-

2940

~1490,

1590
~1010 ~820

Mass Spectrometry (MS) Data
Compound

Molecular Ion (M⁺)
[m/z]

Base Peak [m/z]
Key Fragment Ions
[m/z]

2-Bromophenethyl

alcohol
200/202 121

182/184 ([M-H₂O]⁺),

91 ([C₇H₇]⁺)

3-Bromophenethyl

alcohol
200/202 121

182/184 ([M-H₂O]⁺),

91 ([C₇H₇]⁺)

4-Bromophenethyl

alcohol
200/202 169/171

182/184 ([M-H₂O]⁺),

121, 91 ([C₇H₇]⁺)

Note: The presence of bromine results in characteristic isotopic patterns (M⁺ and M+2 peaks of

approximately equal intensity).

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the bromophenethyl alcohol isomer was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1 s, and 16 transients.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240

ppm, a relaxation delay of 2 s, and 1024 transients. Proton decoupling was applied during

acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR

crystal.

Data Acquisition: Spectra were recorded in the range of 4000-600 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each

sample measurement. 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Introduction: A dilute solution of the analyte in dichloromethane was injected into the

GC.

GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used.

The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of

10°C/min.
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MS Conditions: The ion source temperature was maintained at 230°C and the electron

energy was 70 eV. Mass spectra were scanned over a mass range of m/z 40-400.

Visualization of the Comparative Workflow
The logical workflow for differentiating the three isomers based on their spectroscopic data is

illustrated below.

Workflow for Isomer Differentiation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273047?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

